molecular formula C11H13BrS B8725227 1-Bromo-4-(3-methylbut-2-enylsulphanyl)benzene

1-Bromo-4-(3-methylbut-2-enylsulphanyl)benzene

Cat. No.: B8725227
M. Wt: 257.19 g/mol
InChI Key: MOXAHDFMARWBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(3-methylbut-2-enylsulphanyl)benzene is a useful research compound. Its molecular formula is C11H13BrS and its molecular weight is 257.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrS

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-4-(3-methylbut-2-enylsulfanyl)benzene

InChI

InChI=1S/C11H13BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3

InChI Key

MOXAHDFMARWBOG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=CC=C(C=C1)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 12.8 g (67.7 mmol) of 4-bromothiophenol (Compound 40) and 2.7 g (67.7 mmol) of sodium hydroxide in 50 ml acetone was heated at reflux under argon for 2.5 hours. The refluxing mixture was then treated dropwise with a solution of 10.0 g (67.1 mmol) of 4-bromo-2-methyl-2-butene (Compound 45) in 10 ml acetone and the mixture heated at reflux for a further 24 hours. The mixture was then cooled and solvent removed in-vacuo. The residue was treated with 50 ml water and extracted with 3×75 ml ether. The ether extracts were combined and washed successively with 3×30 ml of 5% NaOH, 50 ml of water and 50 ml of saturated NaCl and then dried (MgSO4). Solvent was then removed in-vacuo and the residual oil purified by kugelrohr distillation (70 degrees C., 0.1 mm) to give the title compound as a colourless oil. PMR (CDCl3 ): & 1.58 (3H, s), 1.70 (3H, s) 3.5 (2H, d, J~7.0 Hz), 5.27 (1H, t, J~7.0 Hz), 7.17 (2H, d, J~8.3 Hz), 7.36 (2H, d, J~8.3 Hz).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to that of Example 34(h), by reaction of 30.00 g (159.0 mmol) of 4-bromo-thiophenol with 26.00 g (175.0 mmol) of 1-bromo-3-methyl-2-butene, 37.40 g (93%) of the expected product are obtained in the form of a yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Yield
93%

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